REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:7][CH:6]([CH2:8]OS(C)(=O)=O)[CH2:5][CH:4]1[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH3:2].[N-:21]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C1COCC1.O>[NH2:21][CH2:8][CH:6]1[CH2:5][CH:4]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:3]([CH2:1][CH3:2])[CH2:7]1 |f:1.2|
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Name
|
tert-butyl 2-ethyl-4-((methylsulfonyloxy)methyl)cyclopentanecarboxylate
|
Quantity
|
0.295 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CC(C1)COS(=O)(=O)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.313 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.316 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at about 25° C. for about 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 15-20° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with DCM (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
concd under reduced pressure to give a dark brown oil
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated aqueous NaHCO3 (20 mL) and DCM (20 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-20% (20% (7 N ammonium in MeOH) in MeOH)) in DCM
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CC(C(C1)C(=O)OC(C)(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.102 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |